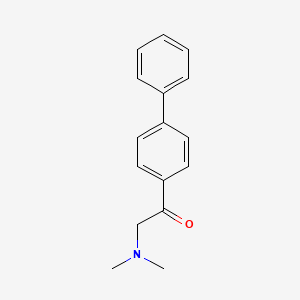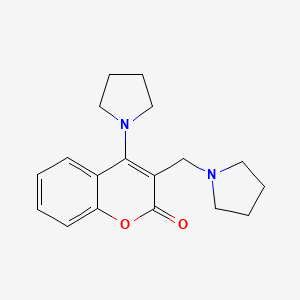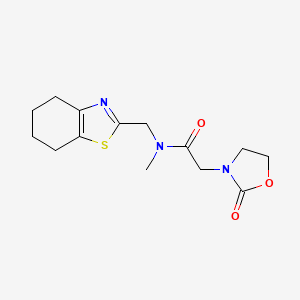![molecular formula C11H22N2O B5670414 1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5670414.png)
1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves complex organic reactions. For example, Fernández et al. (1995) described the synthesis of esters derived from a similar compound, 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, which were then studied using NMR spectroscopy and X-ray diffraction to explore their structure and conformation (Fernández et al., 1995). Similarly, Smith et al. (1994) synthesized 9-azabicyclo[4.2.1]nonan-1-ols and explored their tautomerism and structural characteristics through chemical reactions (Smith et al., 1994).
Molecular Structure Analysis
The molecular structure of such compounds often exhibits conformational flexibility. Klepikova et al. (2003) studied the spatial structure of 3,7-dialkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ols, finding that these molecules predominantly exist in a chair-boat conformation in solution, which is energetically favorable due to intramolecular hydrogen bonding (Klepikova et al., 2003).
Chemical Reactions and Properties
Vatsadze et al. (2006) investigated the redox reactions within the 3,7-diazabicyclo[3.3.1]nonan-9-one system, demonstrating a stereoselective formation of a specific derivative through an intramolecular redox hydride transfer, showcasing the compound's unique reactivity (Vatsadze et al., 2006).
Physical Properties Analysis
Investigations into the physical properties of these compounds often involve spectroscopic methods. Palafox et al. (1991) conducted a study on 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, using the AM1 semi-empirical method to obtain optimized geometry and compare it with X-ray diffraction results, providing insights into the vibrational frequencies and intensities (Palafox et al., 1991).
Eigenschaften
IUPAC Name |
1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10-5-12(3)7-11(2,9(10)14)8-13(4)6-10/h9,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCZGAZGRBEYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1O)(CN(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-2-methyl-4-{3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5670345.png)
![2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5670349.png)
![1,3,10-trimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5670353.png)
![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B5670361.png)


![N-(2-{1-[(8-chloro-4-hydroxyquinolin-2-yl)methyl]piperidin-2-yl}ethyl)acetamide](/img/structure/B5670379.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-4-piperidinol](/img/structure/B5670382.png)
![N-ethyl-N'-[4-(6-methoxypyridin-2-yl)phenyl]urea](/img/structure/B5670390.png)


![2-amino-6-isobutyl-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidine-4-carboxamide](/img/structure/B5670454.png)